3-({[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoic acid
Overview
Description
3-({[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoic acid is a synthetic compound with notable applications in scientific research. It exhibits unique structural features that facilitate its use in various chemical, biological, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-({[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. Commonly, it starts with the formation of the thieno[2,3-b]pyridine core through cyclization reactions. Methoxymethyl and amino groups are introduced through selective functionalization steps, followed by coupling with a benzoic acid derivative under controlled conditions.
Industrial Production Methods: : Industrial-scale production may employ optimized reaction conditions to enhance yield and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Often carried out in the presence of catalysts like palladium or copper complexes.
Major Products: : The major products from these reactions depend on the reaction type. For instance, oxidation may yield carboxylated derivatives, while reduction can produce amine-functionalized products.
Scientific Research Applications
3-({[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoic acid is utilized in various research fields:
Biology: : In studying enzyme inhibition and protein interactions.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Applied in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and proteins involved in key biological pathways.
Pathways: : By binding to these targets, the compound can modulate enzymatic activity, receptor signaling, or protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 3-({[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoic acid showcases distinct properties:
Uniqueness: : Its unique thieno[2,3-b]pyridine core, combined with specific functional groups, provides a distinct profile in terms of reactivity and biological activity.
Similar Compounds: : Compounds such as 3-({[3-amino-4-(methoxymethyl)-6-methylpyridin-2-yl]carbonyl}amino)benzoic acid and 3-({[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoic acid exhibit structural similarities but differ in their detailed functional group positioning and overall activity spectrum.
Properties
IUPAC Name |
3-[[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-9-6-11(8-25-2)13-14(19)15(26-17(13)20-9)16(22)21-12-5-3-4-10(7-12)18(23)24/h3-7H,8,19H2,1-2H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAAYYKOVIGFDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC(=C3)C(=O)O)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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